molecular formula C17H17NO4 B13440216 (4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

Cat. No.: B13440216
M. Wt: 299.32 g/mol
InChI Key: OJONJRDECOKJKV-HGXDHKMPSA-N
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Description

(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of a class of molecules known for their intricate ring systems and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione typically involves multiple steps, including the formation of the benzofuroisoquinoline core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation: and steps to introduce the hydroxy and methyl groups.

    Oxidation: reactions to form the dione functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of dione groups to diols.

    Substitution: Introduction of different functional groups via nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: of the hydroxy group may yield a ketone.

    Reduction: of the dione may yield a diol.

Scientific Research Applications

(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

InChI

InChI=1S/C17H17NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2,4,9,13,16,19H,3,5-7H2,1H3/t9?,13-,16-,17-/m0/s1

InChI Key

OJONJRDECOKJKV-HGXDHKMPSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CCC2[C@H]1C(=O)C5=C3C(=C(C=C5)O)O4

Canonical SMILES

CN1CCC23C4C1C(=O)C5=C2C(=C(C=C5)O)OC3C(=O)CC4

Origin of Product

United States

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